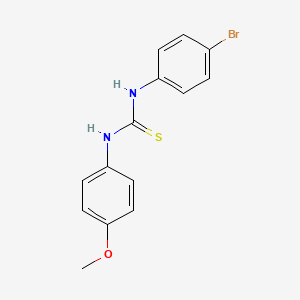
N-(4-bromophenyl)-N'-(4-methoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-N'-(4-methoxyphenyl)thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiourea derivative that has been synthesized using different methods and has been extensively studied for its biological and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-N'-(4-methoxyphenyl)thiourea is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes such as tyrosine kinase and topoisomerase II. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, it can enhance insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway.
Biochemical and Physiological Effects
N-(4-bromophenyl)-N'-(4-methoxyphenyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It can also enhance insulin sensitivity and improve glucose tolerance. In addition, it has been shown to have anti-inflammatory properties and can reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-bromophenyl)-N'-(4-methoxyphenyl)thiourea in lab experiments is its high purity and good yield. It is also relatively easy to synthesize using different methods. However, one of the limitations is its potential toxicity. Studies have shown that it can be toxic to certain cell lines and can cause DNA damage. Therefore, caution should be taken when handling this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on N-(4-bromophenyl)-N'-(4-methoxyphenyl)thiourea. One direction is to further investigate its anti-cancer properties and potential use as a cancer treatment. Another direction is to explore its potential use in the treatment of diabetes and other metabolic disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-N'-(4-methoxyphenyl)thiourea can be achieved using different methods. One of the most common methods is the reaction of 4-bromophenyl isothiocyanate with 4-methoxyaniline in the presence of a base. This method yields a high purity product with a good yield. Another method involves the reaction of 4-bromonitrobenzene with 4-methoxyaniline followed by reduction of the nitro group to an amino group and subsequent reaction with thiourea. This method also yields a high purity product with a good yield.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-N'-(4-methoxyphenyl)thiourea has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that N-(4-bromophenyl)-N'-(4-methoxyphenyl)thiourea has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to induce apoptosis in cancer cells. Another potential application is in the field of diabetes research. Studies have shown that N-(4-bromophenyl)-N'-(4-methoxyphenyl)thiourea can enhance insulin sensitivity and improve glucose tolerance.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2OS/c1-18-13-8-6-12(7-9-13)17-14(19)16-11-4-2-10(15)3-5-11/h2-9H,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOOFRRAHAPHGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(4-methoxyphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,6-dichlorobenzyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5776607.png)




![4-methoxy-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5776640.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5776646.png)

![3-chloro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B5776672.png)


![3-bromo-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5776687.png)
![N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5776697.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5776704.png)